{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid
Description
Properties
IUPAC Name |
2-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6/c1-22-11-4-3-9(7-12(11)23-2)5-6-17-14(20)10(8-13(18)19)16-15(17)21/h3-4,7,10H,5-6,8H2,1-2H3,(H,16,21)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANOJBINRTVSHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C(NC2=O)CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the indole nucleus, which is similar to the structure of the given compound, have been found to bind with high affinity to multiple receptors.
Biochemical Pathways
Indole derivatives, which share structural similarities with the given compound, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biochemical Analysis
Biochemical Properties
{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with sigma receptors and monoamine transporters, affecting their binding affinity and selectivity . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated its impact on sigma receptors, which play a role in cell signaling and neurotransmission . Additionally, it affects the activity of acetylcholinesterase, an enzyme critical for neurotransmitter regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been observed to inhibit or activate enzymes, leading to changes in gene expression. For example, it interacts with sigma receptors and monoamine transporters, modulating their activity and influencing neurotransmitter levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that its binding affinity and selectivity for sigma receptors and monoamine transporters can vary with time . These temporal effects are essential for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to inhibit gastric acid secretion and reduce pepsin output, while higher doses may lead to toxic or adverse effects . Understanding these dosage effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of sigma receptors and monoamine transporters, which play a role in neurotransmitter metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It interacts with transporters and binding proteins, affecting its localization and accumulation. Studies have shown that it can be transported across cell membranes and distributed within various tissues .
Subcellular Localization
The subcellular localization of this compound is essential for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .
Biological Activity
Overview
{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid is a complex organic compound that has garnered attention for its potential biological activities. This compound features an imidazolidinone structure, which is known for various pharmacological properties, including enzyme inhibition and interaction with biological receptors. This article reviews the current understanding of its biological activity based on diverse research findings.
- Molecular Formula : C16H20N2O6
- Molecular Weight : 336.34 g/mol
- CAS Number : 1910797-57-7
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, influencing various biological pathways including metabolic regulation and signal transduction.
Biological Activities
- Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been explored as a potential inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), which plays a crucial role in insulin signaling and glucose metabolism .
- Anti-diabetic Effects : In vivo studies have demonstrated that derivatives of this compound can significantly lower blood glucose levels in diabetic models. For example, compounds with similar structures have shown reductions in blood sugar levels by up to 25% in sucrose-loaded rat models .
- Antioxidant Activity : The presence of the dimethoxyphenyl group is hypothesized to contribute to antioxidant properties, potentially mitigating oxidative stress in cellular systems.
In Vivo Studies
A study involving a series of imidazolidine derivatives reported that several compounds exhibited significant anti-diabetic effects when administered at doses around 100 mg/kg. The observed reductions in blood glucose levels were attributed to enhanced insulin sensitivity and modulation of gene expression related to glucose metabolism .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to PTP1B. The results indicated a favorable binding mode with potential for high inhibitory activity, supporting its role as a therapeutic agent in diabetes management .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3,4-Dimethoxyphenylpropionic acid | Structure | Moderate PTP1B inhibition |
| 3-(2-(4-Methoxyphenyl)ethyl)-2-phenoxy-acetamide | Structure | Significant reduction in blood glucose levels |
| N-(3,4-Dimethoxyphenyl)ethylamides | Structure | Antioxidant properties |
This table illustrates how this compound compares with structurally similar compounds regarding their biological activities.
Comparison with Similar Compounds
Key Differences
Electronic Effects: The 3,4-dimethoxy substituent provides strong electron-donating effects, enhancing resonance stabilization of the aromatic ring compared to mono-methoxy or halogenated analogs (e.g., 4-fluoro or 2-chloro derivatives) .
Lipophilicity and Solubility :
- The 3,4-dimethoxy variant is expected to have higher logP values than the 4-methoxy or unsubstituted phenyl analogs, reducing aqueous solubility .
- Indole-containing derivatives (e.g., ) exhibit intermediate lipophilicity due to the heteroaromatic indole moiety .
Biological Activity: Indole derivatives (e.g., 2-{1-[2-(1H-Indol-3-yl)ethyl]-…}) may interact with serotonin receptors or monoamine transporters due to structural resemblance to tryptamine . Halogenated analogs (e.g., 2-chlorophenyl) are often explored for antimicrobial or anticancer applications, leveraging their electrophilic reactivity .
Synthetic Accessibility: 3,4-Dimethoxy substitution requires selective protection/deprotection steps during synthesis, increasing complexity compared to mono-substituted analogs .
Preparation Methods
Core Synthetic Strategy
The synthesis of {1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid typically involves:
- Construction of the hydantoin (2,5-dioxoimidazolidine) ring.
- Introduction of the 3,4-dimethoxyphenylethyl substituent at the N-1 position.
- Attachment of the acetic acid moiety at the C-4 position of the hydantoin ring.
The hydantoin ring is a five-membered heterocycle with two keto groups at positions 2 and 5, which can be synthesized by cyclization of amino acid derivatives or via condensation reactions involving urea or isocyanates.
Preparation Methods from Patent US7662845B2
This patent provides insights into the preparation of 2,5-dioxoimidazolidin-4-yl acetamides and related derivatives, which are structurally close to the target compound.
Formation of the hydantoin ring: Starting from amino acid derivatives or appropriately substituted ureas, the hydantoin ring is formed by cyclization under dehydrating conditions.
Substitution at N-1: The 3,4-dimethoxyphenylethyl group is introduced by alkylation of the hydantoin nitrogen using a suitable 3,4-dimethoxyphenylethyl halide or equivalent electrophile.
Acetic acid side chain introduction: The acetic acid moiety at C-4 can be installed either by direct substitution using haloacetic acid derivatives or by oxidation of a corresponding methyl or hydroxymethyl substituent.
Alkylation reactions are typically performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) using bases like potassium carbonate or sodium hydride to generate the nucleophilic nitrogen.
Cyclization steps often require heating under reflux with dehydrating agents or in the presence of catalysts to promote ring closure.
Alternative Synthetic Routes from European Patent EP2664616A1
This patent describes hydantoin and thiohydantoin derivatives as antiviral agents, which include compounds with similar substitution patterns.
The hydantoin core is synthesized by condensation of substituted amino acids or amines with isocyanates or carbamoyl chlorides, followed by cyclization.
The 3,4-dimethoxyphenylethyl substituent is introduced via nucleophilic substitution or reductive amination of hydantoin intermediates.
The acetic acid functionality is often introduced by ester hydrolysis or direct carboxylation reactions.
Use of protecting groups to mask acid or amine functionalities during intermediate steps to improve yields and selectivity.
Employing mild base-catalyzed hydrolysis for ester to acid conversion without degrading the hydantoin ring.
Comparative Table of Key Preparation Steps
| Step | Method Description | Typical Reagents/Conditions | Notes |
|---|---|---|---|
| Hydantoin ring formation | Cyclization of amino acid derivatives or urea-based precursors | Heating with dehydrating agents or catalysts | Yields hydantoin core with 2,5-dioxo groups |
| N-1 Substitution | Alkylation with 3,4-dimethoxyphenylethyl halide | DMF or DMSO solvent, base (K2CO3, NaH), reflux | Selective N-alkylation critical for purity |
| C-4 Acetic acid introduction | Substitution with haloacetic acid derivatives or ester hydrolysis | Base-catalyzed hydrolysis or direct substitution | Protecting groups may be required to avoid side reactions |
| Purification | Chromatography or recrystallization | Silica gel chromatography, solvent systems | Ensures removal of unreacted starting materials and by-products |
Research Findings and Optimization Notes
Yield improvements: Using mild bases and controlled temperature during alkylation reduces side reactions such as over-alkylation or ring opening.
Solvent choice: Polar aprotic solvents enhance nucleophilicity of hydantoin nitrogen, improving alkylation efficiency.
Protecting groups: Temporary protection of the acetic acid group as esters during N-substitution steps improves overall yield and product stability.
Reaction monitoring: TLC and HPLC methods are employed to monitor reaction progress, ensuring optimal reaction times and minimizing decomposition.
Purity and characterization: Final products are characterized by NMR, IR, and mass spectrometry to confirm structure and purity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing {1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid, and how can reaction parameters be optimized for higher yields?
- Methodology : The compound can be synthesized via multi-step reactions involving hydrazide intermediates, cyclization, and ester hydrolysis. Key steps include refluxing precursors in polar aprotic solvents (e.g., DMSO or acetic acid) under controlled pH and temperature. For example, describes a similar imidazolidinone synthesis involving 18-hour reflux in DMSO, followed by ice-water quenching and recrystallization (65% yield). Yield optimization may involve adjusting stoichiometry, reaction time (e.g., 12–24 hours), and solvent systems (e.g., ethanol/water for crystallization) .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Methodology :
- Structural elucidation : Combine ¹H NMR (to confirm methoxyphenyl and imidazolidinone proton environments), IR spectroscopy (to identify carbonyl stretches at ~1700 cm⁻¹), and elemental analysis (to verify C, H, N composition). highlights the use of thin-layer chromatography (TLC) to confirm compound individuality .
- Purity analysis : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity, as noted in and ) or mass spectrometry (to detect impurities <5%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
